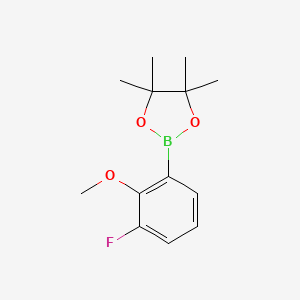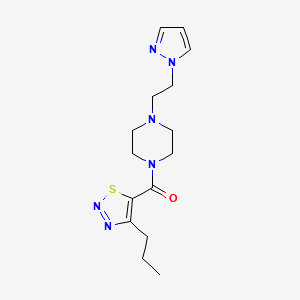
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a thiadiazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms, often used in the development of pharmaceuticals. Thiadiazole is a type of azole with a sulfur and two nitrogen atoms in a five-membered ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, piperazine, and thiadiazole rings could potentially increase the compound’s polarity and influence its solubility .科学的研究の応用
Phenothiazine Derivatives in Biological Activities
Recent investigations into phenothiazine derivatives, including structures akin to the compound of interest, have shown promising biological activities across various domains. These derivatives, with modifications including dialkylaminoalkyl, cycloaminoalkyl, and aminoalkyl substituents, have exhibited significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other therapeutic potentials. This vast range of activities stems from their interactions with biological systems through various mechanisms, such as pharmacophoric substituents interaction, multicyclic ring system interactions, and their lipophilic nature facilitating biological membrane penetration. The diverse bioactivities make these compounds valuable in medicinal chemistry for developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Macozinone and Tuberculosis Treatment
Macozinone, a derivative within the same chemical family, is undergoing clinical studies for tuberculosis (TB) treatment. It targets decaprenylphosphoryl ribose oxidase DprE1, crucial in Mycobacterium tuberculosis cell wall synthesis. The clinical studies indicate optimism for developing more efficient TB drug regimens, demonstrating the compound's therapeutic potential against infectious diseases (Makarov & Mikušová, 2020).
Pyrazole Derivatives in Agrochemical and Pharmaceutical Activities
Pyrazole derivatives, including those related to the compound , have been highlighted for their significant agrochemical and pharmaceutical activities. These derivatives have been synthesized through various methods and exhibit properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their broad spectrum of biological activities underscores the chemical class's relevance in developing new therapeutic and agricultural agents (Sheetal et al., 2018).
Arylpiperazine Derivatives in Neurotransmitter Receptor Effects
Arylpiperazine derivatives, akin to the compound being discussed, are noted for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation, leading to metabolites with varied serotonin receptor-related effects. The understanding of these derivatives' metabolic pathways and their pharmacological actions provides insights into developing new therapeutic agents with improved safety and efficacy profiles (Caccia, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPROVDIJFNFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)
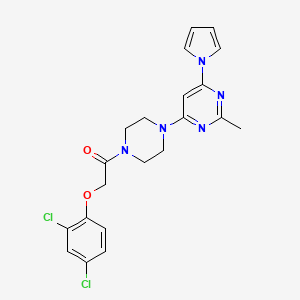
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)
![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)
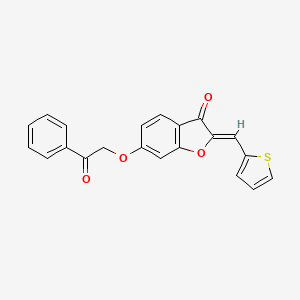
![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)
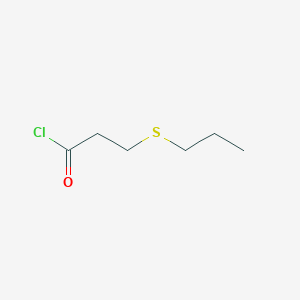
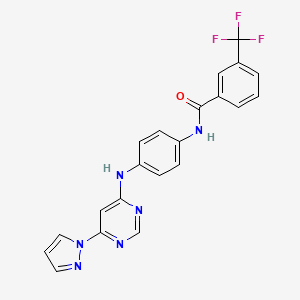
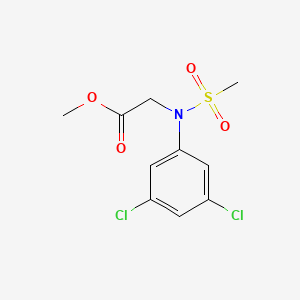
![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
